N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide: is an organic compound that features a dichlorophenyl group and a methylphenyl sulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 3,5-dichloroaniline with 4-methylthiophenol in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of enzyme catalysis or disruption of protein-protein interactions, leading to the desired biological effect.
Comparison with Similar Compounds
- N-(3,5-dichlorophenyl)acetamide
- N-(4-methylphenyl)acetamide
- N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethanamide
Comparison: N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of both dichlorophenyl and methylphenyl sulfanyl groups, which confer distinct chemical and biological properties. Compared to N-(3,5-dichlorophenyl)acetamide, the additional sulfanyl group in this compound may enhance its reactivity and potential applications. Similarly, the dichlorophenyl group distinguishes it from N-(4-methylphenyl)acetamide, providing different electronic and steric effects that influence its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-2-4-14(5-3-10)20-9-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKSTQDJVYCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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